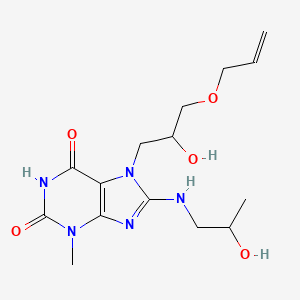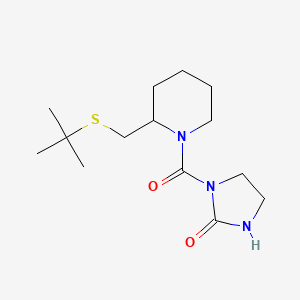![molecular formula C15H16F5NO B2405302 N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide CAS No. 2320377-63-5](/img/structure/B2405302.png)
N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide: is a synthetic organic compound characterized by the presence of both difluorocyclohexyl and trifluoromethylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
-
Formation of the Difluorocyclohexyl Intermediate
- Starting with cyclohexane, selective fluorination is carried out to introduce two fluorine atoms at the 4-position, yielding 4,4-difluorocyclohexane.
- Reagents: Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Conditions: Typically conducted under controlled temperature and pressure to ensure selective fluorination.
-
Synthesis of the Trifluoromethylphenyl Acetate Intermediate
- The introduction of the trifluoromethyl group to a phenyl ring is achieved through electrophilic aromatic substitution.
- Reagents: Trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts.
- Conditions: Often requires a catalyst such as copper or silver salts and is conducted under an inert atmosphere.
-
Coupling of Intermediates
- The difluorocyclohexyl intermediate is coupled with the trifluoromethylphenyl acetate intermediate through an amide bond formation.
- Reagents: Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Conditions: Typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of Continuous Flow Reactors: Enhancing efficiency and scalability by employing continuous flow chemistry techniques.
Purification: Utilizing methods such as recrystallization, chromatography, or distillation to achieve the desired purity.
化学反応の分析
Types of Reactions
N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.
- Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Conditions: Typically conducted under acidic or basic conditions at elevated temperatures.
-
Reduction: : Reduction reactions can be used to modify the functional groups or reduce the compound to simpler derivatives.
- Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Conditions: Often performed in anhydrous solvents under inert atmosphere.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
- Reagents: Nucleophiles or electrophiles such as halides, amines, or alkylating agents.
- Conditions: Varies depending on the nature of the substituent and the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield carboxylic acids, ketones, or aldehydes.
Reduction: May yield alcohols, amines, or hydrocarbons.
Substitution: May yield various substituted derivatives with different functional groups.
科学的研究の応用
N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials, coatings, and other industrial products.
作用機序
The mechanism of action of N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic processes and cellular functions.
Modulation of Gene Expression: The compound may influence the expression of specific genes, leading to changes in protein synthesis and cellular behavior.
類似化合物との比較
N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide can be compared with other similar compounds, such as:
N-(4,4-difluorocyclohexyl)-2-(4-methylphenyl)acetamide: Similar structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(4,4-difluorocyclohexyl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a trifluoromethyl group, leading to variations in reactivity and applications.
N-(4,4-difluorocyclohexyl)-2-(4-fluorophenyl)acetamide:
The uniqueness of this compound lies in its specific combination of difluorocyclohexyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F5NO/c16-14(17)7-5-12(6-8-14)21-13(22)9-10-1-3-11(4-2-10)15(18,19)20/h1-4,12H,5-9H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJOQRVNXJBMAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC=C(C=C2)C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2405222.png)
![N-[2-(4-chlorophenyl)-2-oxoethyl]-N'-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfamide](/img/structure/B2405223.png)

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2405225.png)
![7-[6-(4-benzylpiperazin-1-yl)-6-oxohexyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2405226.png)
![7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2405228.png)
![4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine](/img/structure/B2405230.png)

![6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-carboxamide](/img/structure/B2405232.png)
![{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B2405234.png)
![N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2405236.png)

